2-Morpholino-5-nitrobenzamide
Description
Contextualization within Benzamide (B126) Derivatives and Related Scaffolds
2-Morpholino-5-nitrobenzamide belongs to the extensive class of benzamide derivatives, which are organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its stability and its capacity to act as a versatile intermediate in the synthesis of more complex, biologically active molecules. ontosight.ai Derivatives of this core structure have been extensively investigated and developed for a wide range of therapeutic applications, including oncology, neurology, and infectious diseases. sci-hub.se
The significance of the benzamide scaffold is demonstrated by its presence in numerous compounds explored as inhibitors of various enzymes, such as histone deacetylases (HDACs), tubulin, and carbonic anhydrase. sci-hub.senih.gov The ability of the amide group to form stable hydrogen bonds is a key factor in the pharmacological activity of these compounds. ontosight.ai this compound is a polysubstituted derivative, where the core benzamide structure is modified with two additional key moieties—a morpholine (B109124) ring and a nitro group—which strategically alter its physicochemical properties and biological potential.
Significance in Contemporary Medicinal Chemistry and Chemical Biology Research
The significance of this compound in modern research is primarily as a sophisticated chemical intermediate and a member of a compound class with high potential in drug discovery. While direct biological studies on this exact molecule are not extensively published, its structural components are hallmarks of molecules with significant bioactivity. Specifically, the combination of a benzamide core with a nitro group is characteristic of many potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. google.com The inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. google.comresearchgate.net
Furthermore, the compound serves as a tangible synthetic precursor in the development of novel therapeutic agents. For instance, 5-Morpholino-2-nitrobenzamide (an isomeric name for the same structure) has been synthesized and used as an intermediate in the creation of potent antimycobacterial agents. nih.gov The presence of the morpholine ring is also of high importance, as this heterocycle is often incorporated into lead compounds to improve pharmacological properties. nih.govnih.gov Therefore, the research significance of this compound lies in its role as a building block for targeted therapies and its structural relation to established classes of enzyme inhibitors.
Overview of Structural Motifs and Functional Groups
The chemical architecture of this compound is defined by the interplay of its three primary functional components: the benzamide core, the morpholine ring, and the nitro group. Each motif imparts distinct properties that collectively determine the molecule's reactivity and potential biological interactions.
| Structural Motif | Position | Key Properties and Functions |
| Benzamide Core | - | A planar aromatic ring attached to an amide group (-CONH₂). It serves as a rigid scaffold and the amide can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. ontosight.ai |
| Morpholine Ring | C2 (ortho) | A six-membered saturated heterocycle containing both an ether and a secondary amine function. It is considered a "privileged pharmacophore" in medicinal chemistry, often used to increase aqueous solubility, improve metabolic stability, and enhance binding potency. sci-hub.senih.govnih.gov Its presence at the ortho position can influence the conformation of the amide group. |
| Nitro Group | C5 (para) | A strong electron-withdrawing group (-NO₂). It significantly influences the electronic properties of the aromatic ring, making it more electron-deficient. mdpi.com In many nitroaromatic drugs, this group is essential for biological activity, often requiring bioreduction to form reactive intermediates that can interact with cellular targets. mdpi.comencyclopedia.pubmdpi.com |
The specific ortho- and para-substitution pattern of the morpholine and nitro groups relative to the amide is critical. The electron-withdrawing nature of the nitro group, positioned para to the amide, enhances the acidity of the amide protons. The bulky morpholine ring at the ortho position can create steric hindrance that may lock the amide group into a specific orientation, which can be crucial for selective binding to a target enzyme's active site.
Historical Trajectory of Research on Similar Nitrobenzamide Compounds
The scientific exploration of compounds like this compound is built upon several decades of foundational research in organic and medicinal chemistry. The historical trajectory began with the study of its individual components. Nitroaromatic compounds were first synthesized on an industrial scale in the 19th century and were initially used for manufacturing dyes and explosives. nih.gov Their therapeutic potential, particularly as antimicrobial agents, was recognized later, though often accompanied by concerns over toxicity, which spurred further research into their mechanisms of action. mdpi.comencyclopedia.pubacs.org
The benzamide scaffold emerged as a critical structure in drug discovery with the finding that simple derivatives, like 3-aminobenzamide, could inhibit the PARP enzyme, a discovery that opened a new chapter in cancer therapeutics and the study of DNA repair. google.com This led to a systematic investigation of substituted benzamides to optimize potency and selectivity. google.com
Separately, the morpholine ring, commercially available since the 1930s, became increasingly popular in medicinal chemistry as a tool to confer favorable drug-like properties on bioactive molecules. sci-hub.se Researchers began incorporating it into various scaffolds to improve solubility and pharmacokinetic profiles. nih.govnih.gov The synthesis of complex molecules like this compound represents the convergence of these historical research streams: the targeted use of the nitrobenzamide core for enzyme inhibition, refined by the strategic inclusion of the morpholine pharmacophore to create highly tailored compounds for chemical biology and drug discovery research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-11(15)9-7-8(14(16)17)1-2-10(9)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBIDKVMOLXLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches
Established Synthetic Routes for 2-Morpholino-5-nitrobenzamide and its Analogs
The traditional approaches to synthesizing this compound involve sequential reactions that build the molecule step-by-step. These routes are characterized by their reliability and the use of readily available starting materials.
The synthesis of this compound is often accomplished through multi-step sequences that begin with substituted benzamide (B126) precursors. libretexts.orglibretexts.org These precursors already contain some of the necessary structural features, which are then elaborated in subsequent steps. This strategic approach allows for the controlled construction of the target molecule. For instance, a common strategy involves the nitration of a benzamide derivative to introduce the nitro group at the desired position. This is then followed by the introduction of the morpholine (B109124) moiety.
A crucial step in the synthesis is the introduction of the morpholine ring onto the aromatic core. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. rsc.orgscirp.orgacs.org In this reaction, a halogen atom (commonly chlorine or fluorine) or another suitable leaving group on the nitro-activated benzene (B151609) ring is displaced by the nitrogen atom of morpholine. sioc-journal.cn The strong electron-withdrawing nature of the nitro group facilitates this reaction by stabilizing the intermediate Meisenheimer complex. rsc.org
For example, the reaction of 2-chloro-5-nitrobenzoic acid with morpholine serves as a direct method to introduce the morpholine group. nih.govprepchem.comresearchgate.net Similarly, 2-fluoro-5-nitrobenzoic acid can also be used as a starting material for this transformation. chemicalbook.com The reaction conditions for this nucleophilic substitution can vary, with some methods employing microwave assistance to accelerate the reaction and improve yields. nih.gov
The final key structural feature, the amide bond, can be formed at different stages of the synthesis. If the synthesis starts with a benzoic acid derivative, the carboxylic acid group needs to be converted into an amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with ammonia (B1221849) or an appropriate amine. core.ac.uk Various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(N',N'-dimethylamino)propylcarbodiimide (EDAC), can also be used to facilitate the direct reaction between a carboxylic acid and an amine to form the amide bond under milder conditions. nih.govluxembourg-bio.com
2-chloro-5-nitrobenzoic acid: This is a widely used precursor. ontosight.ainbinno.com Its reaction with morpholine directly yields 2-morpholino-5-nitrobenzoic acid, which can then be converted to the corresponding amide. nih.govprepchem.comresearchgate.net
5-fluoro-N-methyl-2-nitrobenzamide: This intermediate already contains the amide and nitro functionalities. chemsrc.commolport.com The fluorine atom can be displaced by morpholine via nucleophilic aromatic substitution to afford N-methyl-2-morpholino-5-nitrobenzamide.
Methyl 2-(N-morpholino)-5-nitrobenzoate: This compound serves as an important intermediate where the morpholine and nitro groups are already in place. nih.govbldpharm.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to the primary amide, or it can be directly aminated.
| Intermediate | CAS Number | Key Features |
| 2-chloro-5-nitrobenzoic acid | 2516-96-3 | Contains a reactive chlorine atom for nucleophilic substitution. ontosight.ainbinno.com |
| 5-fluoro-N-methyl-2-nitrobenzamide | 878160-05-5 | Contains a pre-formed amide and a reactive fluorine atom. chemsrc.com |
| Methyl 2-(N-morpholino)-5-nitrobenzoate | 83909-55-1 | Contains the morpholine and nitro groups, with an ester for further modification. bldpharm.com |
Advanced Synthetic Transformations and Derivatization in this compound Synthesis
Beyond the construction of the basic this compound scaffold, further chemical transformations can be performed to create a diverse range of analogs. These modifications are often aimed at exploring the structure-activity relationships of this class of compounds.
A common and significant derivatization is the reduction of the nitro group to an amino group. This transformation is most effectively carried out by catalytic hydrogenation. sioc-journal.cngoogle.com Typically, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). prepchem.comnih.govresearchgate.net This reaction is generally clean and high-yielding, providing the corresponding 5-amino-2-morpholinobenzamide derivative. researchgate.netalmacgroup.com The resulting aniline (B41778) derivative is a versatile intermediate that can undergo a variety of further reactions, such as acylation or diazotization, to generate a wide array of analogs. nih.gov
Functionalization at Specific Positions (e.g., nitro group, morpholine ring)
The structure of this compound offers two primary sites for chemical modification: the nitro group on the benzene ring and the morpholine ring itself. Each site presents unique opportunities for introducing chemical diversity.
Functionalization of the Nitro Group
The most prevalent functionalization of the nitro group is its reduction to a primary amine (aniline derivative). This transformation is a critical step in many synthetic pathways as the resulting amino group can undergo a wide array of subsequent reactions, such as acylation, alkylation, and diazotization. The reduction of the aromatic nitro group in this compound and its precursors, such as 2-morpholino-5-nitrobenzoic acid, can be achieved through various methods, with the choice of reagent often depending on the presence of other functional groups within the molecule. prepchem.comstackexchange.com
Catalytic hydrogenation is a common and efficient method. For instance, the reduction of methyl 2-(N-morpholino)-5-nitrobenzoate to its corresponding amino compound has been successfully performed using hydrogen gas with a palladium on carbon (Pd/C) catalyst. nih.gov Similarly, various nitrobenzamides have been effectively reduced using 10% Pd/C. researchgate.net
Alternative reagents are employed to achieve chemoselectivity, especially when sensitive functional groups are present. Reagents such as tin(II) chloride (SnCl₂), iron (Fe), and zinc (Zn) in acidic media provide milder conditions for reducing nitro groups while leaving other reducible groups, like nitriles or esters, intact. stackexchange.comcommonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) is another option, particularly useful when hydrogenation or highly acidic conditions are incompatible with the substrate. commonorganicchemistry.com
Table 1: Comparison of Reagents for Nitro Group Reduction
| Reagent/System | Typical Conditions | Advantages & Notes | Source(s) |
|---|---|---|---|
| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst, often in a solvent like ethanol (B145695) or ethyl acetate (B1210297). | High efficiency and clean reaction. Widely used for both aromatic and aliphatic nitro groups. | nih.govresearchgate.netcommonorganicchemistry.com |
| Raney Nickel | Hydrogen gas, Raney Ni catalyst. | Effective alternative to Pd/C, particularly when trying to avoid dehalogenation of aryl halides. | commonorganicchemistry.com |
| SnCl₂·2H₂O | Tin(II) chloride dihydrate, often in a solvent like ethanol or ethyl acetate at elevated temperatures. | Mild conditions, excellent for selective reduction in the presence of acid-sensitive or other reducible groups like nitriles and esters. | stackexchange.com |
| Fe / Acid | Iron powder in the presence of an acid such as acetic acid (AcOH) or ammonium (B1175870) chloride. | Mild, economical, and effective for selective reductions. | commonorganicchemistry.com |
| Zn / Acid | Zinc powder in the presence of an acid like acetic acid (AcOH). | Provides another mild method for reducing nitro groups in the presence of other reducible functionalities. | commonorganicchemistry.com |
Functionalization of the Morpholine Ring
Direct functionalization of the saturated morpholine ring on the benzamide scaffold is less common and more challenging than modifying the nitro group. sci-hub.se The morpholine ring is generally stable. Therefore, strategies often involve synthesizing a substituted morpholine first and then introducing it into the final molecule. sci-hub.senih.gov This approach allows for the creation of a diverse library of compounds with varied properties conferred by the substituents on the morpholine ring. acs.org
More complex modifications include altering the ring structure itself. Research has explored the replacement of the oxygen atom within the morpholine ring with a carbon atom, transforming it into a piperidine (B6355638) derivative. nih.gov This significant structural change is undertaken to investigate the importance of the morpholine oxygen for biological activity. nih.gov Such modifications highlight the role of the morpholine moiety not just as a solubilizing group but as a key pharmacophoric element whose structure can be fine-tuned. sci-hub.se
Optimization of Reaction Conditions and Scalability Considerations
Optimizing the synthesis of this compound and related compounds is crucial for improving yield, purity, and economic viability, especially for large-scale production. google.com Key parameters that are typically adjusted include the choice of solvent, reaction temperature, catalyst, and reaction time.
The synthesis of related N-acyl-2-amino-4-alkoxy-5-nitrobenzoic acids has been significantly improved by using specific solvent systems. For example, conducting the oxidation of the precursor with potassium permanganate (B83412) in an aqueous sulfolane (B150427) mixture (with a water content of 5-45%) at temperatures between 80 to 110 °C has been shown to produce the final product in high yield and purity. google.com This demonstrates the critical role of the solvent in managing the solubility of reactants and influencing reaction outcomes. google.comrsc.org
In nucleophilic aromatic substitution reactions, such as the introduction of the morpholine ring onto the aromatic core, the choice of base and temperature is paramount. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, a complex molecule involving a morpholine addition, specifies conditions such as using potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF) at 120 °C for 24 hours. preprints.orgmdpi.com These precise conditions are the result of optimization to maximize the yield of the desired C4 functionalization. preprints.orgmdpi.com
Table 2: Illustrative Parameters for Optimization in Related Syntheses
| Parameter | Condition 1 | Condition 2 | Rationale for Optimization | Source(s) |
|---|---|---|---|---|
| Solvent System | Aqueous Pyridine | Aqueous Sulfolane (5-45% water) | Sulfolane improves reactant solubility and allows for higher reaction temperatures, leading to higher yield and purity in permanganate oxidations. | google.com |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | K₂CO₃ is a milder, less expensive base often sufficient for nucleophilic substitution, minimizing side reactions. | preprints.orgmdpi.com |
| Temperature | Room Temperature | 70 - 120 °C | Higher temperatures are often required to drive nucleophilic aromatic substitution or oxidation reactions to completion within a reasonable timeframe. | google.compreprints.orgmdpi.com |
| Catalyst | Copper (Cu) catalyst | Palladium (Pd) catalyst | The choice of metal catalyst is critical in cross-coupling reactions; Pd catalysts are often highly efficient for C-N bond formation but require careful ligand selection and optimization. | rsc.orgrsc.org |
Molecular Structure and Conformational Analysis
Detailed Analysis of the Benzene (B151609) Ring, Nitro Group, and Amide Linkage
The core of 2-Morpholino-5-nitrobenzamide is a benzene ring substituted with a morpholino group at the 2-position, a nitro group at the 5-position, and a carboxamide group at the 1-position. The benzene ring is expected to be largely planar, although minor deviations from planarity can occur due to the electronic push-pull effects of the substituents and packing forces in the solid state.
The nitro group (NO₂) is a strong electron-withdrawing group and is typically coplanar with the benzene ring to maximize resonance stabilization. This coplanarity is a common feature in many nitroaromatic compounds. The orientation of the nitro group relative to the ring is crucial for its electronic influence on the aromatic system.
The amide linkage (-CONH₂) is a key functional group that can participate in extensive hydrogen bonding. The planarity of the amide group is a well-established characteristic, arising from the delocalization of the nitrogen lone pair into the carbonyl group. However, the dihedral angle between the plane of the amide group and the plane of the benzene ring is subject to steric hindrance from the adjacent morpholino group. In related structures, such as 2-amino-3-chloro-5-nitrobenzamide, the amide group is significantly twisted out of the plane of the benzene ring, with a C-C-C-O torsion angle of 34.2 (5)° researchgate.net. A similar torsion is anticipated for this compound due to the steric bulk of the morpholino substituent.
Conformational Preferences of the Morpholine (B109124) Ring (e.g., chair form)
The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, predominantly adopts a chair conformation. This preference is well-documented and is driven by the minimization of torsional and steric strain. Spectroscopic and computational studies have confirmed that the chair form is the most stable conformation for morpholine. acs.orgnih.gov Within the chair conformation, two distinct orientations for the substituent on the nitrogen atom are possible: axial and equatorial. The equatorial position is generally favored as it minimizes steric interactions with the rest of the ring. Therefore, in this compound, the benzene ring attached to the morpholine nitrogen is expected to occupy an equatorial position.
Intermolecular Interactions in Solid-State Structures
The solid-state packing of this compound is dictated by a variety of non-covalent interactions, which are crucial for the stability of the crystal lattice.
Hydrogen Bonding Networks (e.g., N—H⋯O interactions)
The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). Consequently, N—H⋯O hydrogen bonds are expected to be a dominant feature in the crystal packing of this compound. These interactions can lead to the formation of various supramolecular motifs, such as chains or dimers. The oxygen atoms of the nitro group and the morpholine ring can also act as hydrogen bond acceptors. In related nitrobenzamide structures, N-H⋯O interactions involving both the amide and nitro groups are commonly observed, leading to the formation of extended hydrogen-bonded networks. nih.gov
Other Non-Covalent Interactions (e.g., C—H⋯O, C—H⋯S interactions)
Weak C—H⋯O hydrogen bonds are also expected to play a role in the crystal packing. The hydrogen atoms on the benzene and morpholine rings can interact with the oxygen atoms of the amide, nitro, and morpholine groups of neighboring molecules. While individually weaker than conventional hydrogen bonds, the cumulative effect of numerous C—H⋯O interactions can be significant in determining the final crystal structure. There are no sulfur atoms in this compound, so C—H⋯S interactions are not applicable.
Impact of Substituents on Molecular Geometry and Electronic Distribution
The molecular architecture and electronic landscape of this compound are significantly influenced by the nature and positioning of its constituent substituents on the benzamide (B126) core. The interplay between the electron-donating morpholino group at the C2 position and the electron-withdrawing nitro group at the C5 position dictates the molecule's conformational preferences, bond characteristics, and charge distribution.
The morpholino substituent, connected to the benzene ring via its nitrogen atom, is characterized as an electron-donating group. This is primarily due to the resonance effect (or mesomeric effect), where the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. studymind.co.uklibretexts.orgdummies.com This donation of electron density to the ring tends to increase the nucleophilicity of the benzene ring, particularly at the ortho and para positions relative to the substituent. studymind.co.ukic.ac.uk
Conversely, the nitro group at the C5 position is a strong electron-withdrawing group. Its effect is twofold: a powerful inductive effect due to the high electronegativity of the nitrogen and oxygen atoms, and a significant resonance effect that withdraws electron density from the benzene ring. studymind.co.uklibretexts.org This withdrawal of electrons deactivates the ring towards electrophilic attack and decreases the electron density, especially at the ortho and para positions relative to the nitro group. studymind.co.uk
The simultaneous presence of these two groups with opposing electronic effects on the same aromatic ring leads to a complex distribution of electron density. The electron-donating morpholino group enriches the ring, while the nitro group impoverishes it. This "push-pull" electronic arrangement can lead to significant polarization of the molecule.
The electronic effects of the substituents also modulate the bond lengths within the benzene ring. The influx of electrons from the morpholino group and the withdrawal by the nitro group can lead to a partial quinoidal character in the ring, resulting in variations in the C-C bond lengths from the standard 1.39 Å of unsubstituted benzene.
Chemical Reactivity and Transformation Pathways
Reactivity of the Nitro Group
The electron-withdrawing nitro group is a highly reactive site on the benzamide (B126) scaffold, susceptible to reduction under both biological and synthetic conditions.
Under hypoxic (low oxygen) conditions, such as those found in certain solid tumors, the nitro group of 2-Morpholino-5-nitrobenzamide can be enzymatically reduced by cellular nitroreductases. This process occurs in a stepwise manner, beginning with a one-electron reduction to form a nitro anion radical. In the absence of sufficient oxygen to re-oxidize the radical back to the parent nitro compound, it undergoes further reduction to generate highly reactive intermediates, including nitroso and hydroxylamine (B1172632) species. evitachem.com
These electrophilic intermediates are capable of covalently binding to cellular macromolecules like DNA and proteins, which is a key mechanism behind the biological activity of many nitroaromatic compounds. evitachem.com The formation of these reactive species is often a critical step in the mechanism of action for nitroaromatic-based therapeutic agents.
The most common and synthetically valuable transformation of the nitro group is its reduction to a primary amine (aniline). This reaction fundamentally alters the electronic properties of the aromatic ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. This transformation is a cornerstone in the synthesis of various derivatives and is typically achieved with high efficiency using standard chemical reducing agents.
The resulting compound, 5-amino-2-morpholinobenzamide, serves as a versatile intermediate for further functionalization, such as the formation of new amide bonds or other modifications at the newly formed amino group. Various precursor molecules containing the 2-morpholino-5-nitrobenzoyl scaffold have been successfully reduced using several established methods. acs.orggoogle.com
A summary of typical reduction conditions for related substrates is presented below.
| Precursor Compound | Reagents and Conditions | Product | Reference |
| Methyl 2-(N-morpholino)-5-nitrobenzoate | H₂, Pd/C catalyst, in anhydrous ethyl acetate (B1210297) | Methyl 5-amino-2-(N-morpholino)benzoate | acs.org |
| 2-Morpholino-5-nitrobenzoic acid | 5% Palladium on carbon catalyst, in ethanol-water (3:1) | 5-Amino-2-morpholinobenzoic acid | google.com |
| N-methyl-5-morpholino-2-nitrobenzamide | General reduction methods | N-methyl-5-morpholino-2-aminobenzamide | evitachem.comnih.gov |
| Methyl 2-fluoro-5-nitro benzoate (B1203000) (to form a related amine) | H₂, Pd/C catalyst | Methyl 5-amino-2-fluorobenzoate | acs.org |
Reactivity of the Amide Functional Group
The primary amide group is a robust functional group, but it can participate in several important chemical reactions, including hydrolysis and derivatization at the nitrogen atom.
The amide bond of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-morpholino-5-nitrobenzoic acid, typically under strong acidic or basic conditions with heating. This transformation, while requiring forcing conditions, is a fundamental reaction of amides.
Conversely, the formation of amides via coupling reactions is a more common synthetic strategy. Starting from the corresponding carboxylic acid (2-morpholino-5-nitrobenzoic acid), new amide derivatives can be synthesized. This process involves the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP), are employed to facilitate the reaction between the carboxylic acid and a primary or secondary amine, yielding a new substituted amide. acs.orgnih.govluxembourg-bio.com This approach is fundamental for creating libraries of related compounds for structure-activity relationship studies.
The hydrogen atoms on the primary amide nitrogen are weakly acidic and can be removed by a strong base, allowing for N-alkylation. While direct alkylation can be challenging, this derivatization is a known transformation for benzamides. For instance, N-alkylation of benzamide derivatives has been achieved using secondary alcohols in the presence of an iron-based deep eutectic solvent, which acts as both the reaction medium and promoter. researchgate.net Such reactions provide a pathway to secondary amides from primary amide precursors. The reactivity of the N-H bonds allows for the introduction of various substituents, further expanding the chemical space accessible from the parent compound. researchgate.netmonash.edu
Reactivity of the Morpholine (B109124) Moiety
The N-aryl morpholine moiety is generally stable, but it is not chemically inert. Its reactivity includes protonation at the nitrogen and oxidative cleavage of the heterocyclic ring under specific conditions.
The nitrogen atom of the morpholine ring is basic and can be protonated in acidic environments. This property is crucial for the molecule's solubility and its ability to interact with biological targets in acidic microenvironments, such as lysosomes. luxembourg-bio.comresearchgate.net
More drastic transformations involve the oxidative cleavage of the morpholine ring itself. Despite its general stability, the C-H bonds adjacent to the nitrogen and oxygen atoms can be susceptible to oxidation, leading to ring-opening. Several methods have been reported for the oxidative cleavage of N-aryl morpholines, demonstrating that this moiety can be chemically transformed under controlled conditions.
| Reaction Type | Reagents and Conditions | Products | Reference |
| Oxidative C-C Bond Cleavage | Copper catalyst, air | Formamide (B127407) derivatives | nih.gov |
| Oxidative Ring Opening | Visible light, O₂, 2,6-dimethylpyridine, 4CzIPN catalyst in acetonitrile (B52724) | Formate ester and formamide derivatives | google.com |
| Ozonation | Ozone (O₃) in acetonitrile at 0°C | N-aryl-lactams (morpholin-3-ones) | nih.gov |
These reactions highlight that the morpholine ring, while often considered a stable scaffold to improve pharmacokinetic properties, can be a site of chemical reactivity, providing pathways to unique degradation products or intentionally synthesized derivatives. google.comnih.govnih.gov
Nucleophilic Character and Potential for Substitution Reactions
The chemical structure of this compound is fundamentally a product of a nucleophilic substitution reaction, a characteristic that also defines its potential for further transformations. The nitrogen atom within the morpholine ring possesses a lone pair of electrons, rendering it a potent nucleophile. ksu.edu.sa This nucleophilicity is central to the synthesis of the parent scaffold.
In a typical synthetic route for a closely related analogue, 2-morpholino-5-nitrobenzoic acid, morpholine acts as the nucleophile, displacing a halogen (such as chlorine or fluorine) from a substituted benzene (B151609) ring. prepchem.comchemicalbook.com This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). The process involves the attack of the electron-rich morpholine nitrogen on an electron-deficient aromatic carbon, leading to the formation of a new carbon-nitrogen bond. ksu.edu.sabyjus.com
Beyond its role in synthesis, the compound's structure allows for other transformations. The nitro group, for instance, can be readily reduced to an amino group (-NH₂) using standard catalytic hydrogenation methods, such as palladium on carbon (Pd-C). prepchem.comresearchgate.net This conversion dramatically alters the electronic properties and reactivity of the aromatic ring, transforming the strongly electron-withdrawing nitro group into an electron-donating amino group.
Table 1: Potential Transformations of this compound Functional Groups Click on a transformation type for more details.
Nitro Group Reduction
The nitro group (-NO₂) is readily reduced to a primary amine (-NH₂) using various reducing agents. A common laboratory method involves catalytic hydrogenation with H₂ gas and a metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni). This transformation is significant as it changes an electron-withdrawing group to an electron-donating one, fundamentally altering the molecule's chemical properties.
Amide Hydrolysis
The benzamide group (-CONH₂) can be hydrolyzed back to a carboxylic acid (-COOH) under acidic or basic conditions, typically with heating. This reaction breaks the carbon-nitrogen bond of the amide, releasing ammonia (B1221849).
Aromatic Ring Reactions
The reactivity of the aromatic ring itself is heavily influenced by the existing substituents. The powerful deactivating effect of the nitro and benzamide groups makes electrophilic aromatic substitution difficult. Conversely, the nitro group activates the ring for further nucleophilic aromatic substitution, should a suitable leaving group be present at an ortho or para position.
Role in Modulating Compound Reactivity and Selectivity
The reactivity and selectivity of the this compound molecule are governed by the combined electronic and steric effects of its substituents. The nitro group, in particular, plays a dominant role in directing the outcomes of substitution reactions.
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic attack. However, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), especially at the positions ortho and para to it. During the synthesis of the core structure from precursors like 2-chloro-5-nitrobenzoic acid, the nitro group at position 5 facilitates the attack of the morpholine nucleophile at the ortho position (C2) by stabilizing the negatively charged intermediate (a Meisenheimer complex). prepchem.com This directing effect ensures high selectivity and is a key principle in the synthesis of many nitroaromatic compounds.
Morpholino Group: The nitrogen atom of the morpholine ring donates electron density to the aromatic system via resonance, making it an activating group. However, this effect is largely overshadowed by the potent deactivating nature of the nitro group. The morpholine group is also sterically bulky, which can hinder reactions at the adjacent (ortho) positions of the ring. Its primary role remains its nucleophilic character, which enables its introduction onto the aromatic ring. evitachem.comnih.gov
Benzamide Group (-CONH₂): The amide group is also electron-withdrawing and deactivating towards electrophilic substitution.
The interplay of these groups creates a molecule where the primary reactive sites are well-defined. The nitro group can be chemically reduced, the amide can be hydrolyzed, and the aromatic ring is primed for specific types of substitution, all dictated by the electronic nature of these key functional groups.
Table 2: Influence of Substituents on Aromatic Ring Reactivity
| Functional Group | Electronic Effect | Influence on Nucleophilic Aromatic Substitution (SNAr) | Influence on Electrophilic Aromatic Substitution (EAS) |
|---|---|---|---|
| Nitro (-NO₂) | Strongly Electron-Withdrawing | Strongly Activating (ortho, para directing) | Strongly Deactivating (meta directing) |
| Morpholino (-N(CH₂CH₂)₂O) | Electron-Donating (by resonance) | Deactivating | Activating (ortho, para directing) |
| Benzamide (-CONH₂) | Electron-Withdrawing | Deactivating | Deactivating (meta directing) |
Mechanistic Investigations of Biological Activity
Elucidation of Proposed Mechanisms of Action
Specific studies elucidating the proposed mechanisms of action for 2-Morpholino-5-nitrobenzamide have not been identified in the scientific literature. While the compound possesses structural motifs common in pharmacologically active molecules, dedicated research to determine its biological pathways of activity has not been published.
Interaction with Specific Molecular Targets
Detailed investigations into the interaction of this compound with specific molecular targets are not currently available in peer-reviewed literature.
Enzyme Inhibition Studies
There are no specific published studies detailing the inhibitory activity of this compound against the following enzymes: Focal Adhesion Kinase (FAK), Phosphatidylcholine-specific phospholipase C (PC-PLC), Sortase A, Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Tyrosinase, Urease, or Glutamate Dehydrogenase.
Receptor Binding and Activation/Modulation
Information regarding the receptor binding profile, activation, or modulation properties of this compound is not available in the current scientific literature.
Role of Key Functional Groups in Molecular Recognition and Binding
While direct studies on this compound are lacking, the roles of its key functional groups—the nitro group and the morpholine (B109124) moiety—are well-documented in medicinal chemistry and provide a theoretical framework for its potential biological interactions.
Contribution of the Nitro Group
The nitro group (NO₂) is a potent electron-withdrawing moiety that significantly influences a molecule's electronic properties and polarity. rsc.org This characteristic can facilitate interactions with nucleophilic sites within biological macromolecules like proteins, potentially leading to enzyme inhibition. rsc.org
A critical aspect of the nitro group's function in biological systems is its capacity for bioreduction. In low-oxygen environments, such as those found in certain microorganisms or tumor cells, the nitro group can be enzymatically reduced to form reactive intermediates like nitro anion radicals. rsc.org These reactive species can induce cellular toxicity and are a key mechanism of action for many antimicrobial and antiparasitic drugs. rsc.org This metabolic activation is a crucial step for the activity of compounds like 5-nitroimidazoles. rsc.org Therefore, the 5-nitro group in this compound represents a potential site for bioreductive activation, which could be a primary driver of its biological activity. The presence and position of nitro groups are often crucial for the antimycobacterial activity of certain compounds, with their removal or shift leading to a substantial decrease in potency.
Importance of the Morpholine Moiety
The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. Its inclusion in a molecule can enhance drug-like characteristics such as solubility and brain permeability.
The morpholine moiety can participate in various non-covalent interactions that are critical for molecular recognition and binding to biological targets:
Hydrogen Bonding : The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, being a weak base, can also participate in hydrogen bonding. These interactions are fundamental for anchoring a ligand within a protein's binding site. For instance, the oxygen atom of a morpholine ring has been observed to form a hydrogen bond with amino acid residues like Thr72 in certain enzyme-inhibitor complexes.
Hydrophilic and Lipophilic Interactions : The morpholine ring possesses both hydrophilic (due to the heteroatoms) and lipophilic (due to the ethylene (B1197577) bridge) characteristics, allowing it to engage in varied interactions within a binding pocket.
Protein Pocket Interactions : The flexible chair conformation of the morpholine ring allows it to fit favorably into protein binding pockets. In some contexts, the N-morpholinoethyl moiety has been shown to occupy deep hydrophobic pockets surrounded by aromatic residues in receptors, contributing significantly to ligand recognition.
The morpholine ring is often considered a "privileged structure" because this versatile scaffold, when appropriately substituted, can bestow selective affinity for a wide range of enzymes and receptors.
Cruciality of Amide Carbonyl and N-H Groups
No published studies were found that specifically investigate the role of the amide carbonyl and N-H groups of this compound in its biological activity.
Cellular and Subcellular Effects (e.g., apoptosis induction, cell cycle arrest, NF-κB inhibition)
There is no available scientific literature detailing the cellular and subcellular effects of this compound.
Structure Activity Relationship Sar Studies
Systematic Modification and Analog Generation
The exploration of the SAR of a lead compound like 2-Morpholino-5-nitrobenzamide involves the systematic synthesis and evaluation of a series of analogs. This process allows for the identification of the pharmacophore, which is the essential arrangement of functional groups responsible for the compound's biological activity. Modifications are typically made to different parts of the molecule, including the aromatic ring, the amide linker, and the morpholine (B109124) ring, to probe the effects of stereochemistry, electronics, and steric bulk on activity.
The general approach to analog generation for this compound would involve:
Modification of the Benzene (B151609) Ring: Introducing or altering substituents on the benzene ring to modulate electronic properties and interactions with the target.
Alteration of the Amide Linker: Replacing the amide bond with other functional groups to assess the importance of its hydrogen bonding and conformational properties.
Modification of the Morpholine Ring: Introducing substituents on the morpholine ring or replacing it with other heterocyclic systems to evaluate the role of its shape, size, and heteroatoms.
Impact of Substituent Variations on the Benzene Ring
The nature and position of substituents on the benzene ring of this compound are critical determinants of its biological activity.
| Compound Name | Structure | Substitution Pattern |
|---|---|---|
| This compound | [Structure of this compound] | Morpholino at C2, Nitro at C5 |
| 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide | [Structure of 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide] | Morpholino at C4, Nitro at C3 (on a benzhydrazide scaffold) |
Effects of Halogenation and Other Substituents
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzene ring is a common strategy in medicinal chemistry to enhance biological activity, modulate physicochemical properties such as lipophilicity, and improve metabolic stability. Halogenation of the this compound scaffold could lead to new interactions with the biological target, such as halogen bonding, which could enhance binding affinity. The position of halogenation would be critical, as it could influence the orientation of the molecule within the binding pocket. Other substituents, such as small alkyl or alkoxy groups, could also be introduced to probe steric and electronic effects.
| Potential Halogenated Analog | Position of Halogen | Potential Effect |
|---|---|---|
| 3-Chloro-2-morpholino-5-nitrobenzamide | C3 | May introduce steric hindrance and alter electronic properties. |
| 4-Fluoro-2-morpholino-5-nitrobenzamide | C4 | Can improve metabolic stability and potentially form hydrogen bonds. |
| 6-Bromo-2-morpholino-5-nitrobenzamide | C6 | Could influence the conformation of the amide bond. |
Modifications to the Morpholine Ring and its Substituents
The morpholine ring is a key feature of the this compound structure, and its modification can provide valuable SAR insights.
Influence of Alkyl or Aryl Substituents on Bioactivity
Introducing substituents on the morpholine ring can explore the steric and hydrophobic tolerance of the binding site. Small alkyl groups (e.g., methyl, ethyl) or larger aryl groups (e.g., phenyl) could be appended to the carbon atoms of the morpholine ring. The stereochemistry of these substituents would also be a critical factor, with different enantiomers or diastereomers potentially exhibiting distinct biological activities. Such modifications could enhance van der Waals interactions with the target protein, leading to increased potency.
Replacement of Heteroatoms within the Morpholine Ring
Bioisosteric replacement of the heteroatoms in the morpholine ring is a powerful strategy to fine-tune the compound's properties. Replacing the oxygen atom with a sulfur atom to give a thiomorpholine analog can alter the ring's conformation and hydrogen bonding capacity. Similarly, replacing the oxygen with a nitrogen atom would yield a piperazine derivative, introducing an additional site for substitution and potential interactions. These changes can impact the molecule's polarity, solubility, and metabolic stability, in addition to its biological activity.
| Original Moiety | Bioisosteric Replacement | Potential Impact |
|---|---|---|
| Morpholine | Thiomorpholine | Alters ring pucker and hydrogen bond accepting ability. |
| Morpholine | Piperazine | Introduces a basic nitrogen and potential for N-substitution. |
| Morpholine | Piperidine (B6355638) | Removes the heteroatom at position 1, increasing lipophilicity. |
Structural Features of the Amide Linker and N-Substitutions
The amide linker (-CONH-) and the substituents attached to the nitrogen atom are critical components of the this compound structure, playing a pivotal role in its interaction with biological targets. While specific SAR studies on this compound are not extensively detailed in publicly available literature, general principles derived from studies on other benzamide (B126) derivatives can provide valuable insights.
The amide group itself is a key structural feature. It is a rigid and planar group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This dual capacity allows it to form strong and specific interactions with amino acid residues in target proteins, such as enzymes or receptors. The orientation and conformation of the amide bond can significantly influence the binding affinity of the entire molecule.
Modifications to the amide linker and its N-substitutions can affect several properties:
Binding Affinity and Selectivity: In related N-substituted benzamide derivatives, the nature of the amide group and its substituents has been shown to be critical for biological activity. For instance, in some classes of histone deacetylase inhibitors, heteroatoms within the amide structure that can chelate with zinc ions in the enzyme's active site are crucial for their antiproliferative effects nih.gov.
Conformational Rigidity: The planarity of the amide bond restricts the molecule's rotational freedom. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. The substituents on the nitrogen can further influence the preferred conformation of the molecule.
Influence of N-Substitutions: Studies on various benzamide and picolinamide derivatives have shown that the position and nature of substituents on the nitrogen-linked part of the molecule can markedly influence inhibitory activity and selectivity against different biological targets researchgate.net. For a related class of compounds, 2-phenoxybenzamides, the substitution pattern on the anilino (N-phenyl) portion of the molecule was found to be a strong determinant of antiplasmodial activity and cytotoxicity researchgate.netmdpi.com. Shifting a substituent from a meta to a para position on this ring resulted in a significant increase in activity mdpi.com.
The table below illustrates hypothetical modifications to the amide linker and N-substitutions of a generic benzamide core and the potential impact on activity, based on general SAR principles.
| Modification Type | Example of Change | Potential Impact on Biological Activity | Rationale |
| Amide N-H Replacement | N-methylation (N-H to N-CH₃) | Could increase or decrease activity | Loss of hydrogen bond donor capability; potential for steric hindrance; increased lipophilicity. |
| Amide Bond Isosteres | Replacement with a thioamide or reversed amide | Altered electronic properties and hydrogen bonding capacity | Changes in bond angles and ability to interact with the target protein. |
| N-Substituent Modification | Varying substituents on the N-linked ring | Significant change in potency and selectivity | Alterations in electronic, steric, and hydrophobic properties affecting target binding. |
These general principles underscore the importance of the amide linker and N-substitutions. For this compound, systematic modifications at these positions would be a logical step in optimizing its biological profile, aiming to enhance target-specific interactions while minimizing off-target effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel molecules, thereby guiding the synthesis of more effective analogs and reducing the need for extensive experimental screening.
While specific QSAR models for this compound are not readily found in the literature, the methodology has been widely applied to other classes of benzamides and related heterocyclic compounds documentsdelivered.comnih.govtandfonline.com. A typical QSAR study involves several key steps:
Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is usually divided into a "training set" for building the model and a "test set" for validating its predictive power.
Descriptor Calculation: For each molecule in the dataset, a variety of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecular structure and properties, including:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings.
Topological Descriptors: Indices that describe molecular branching and shape.
Physicochemical Descriptors: Lipophilicity (logP), molar refractivity, polar surface area.
Electronic Descriptors: Dipole moment, partial atomic charges.
Quantum Chemical Descriptors: HOMO/LUMO energies.
Model Development: Statistical methods are used to build a mathematical equation that links the calculated descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS).
Model Validation: The developed model's robustness and predictive ability are rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation (q²), while external validation involves using the model to predict the activity of the compounds in the test set. A reliable QSAR model should have high statistical correlation and low prediction error nih.gov.
For instance, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. These methods generate 3D fields around the molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The resulting contour maps can visualize regions where modifications to the structure are likely to increase or decrease activity, providing intuitive guidance for drug design. In studies on aminophenyl benzamide derivatives, 3D-QSAR models have highlighted the crucial role of hydrophobicity and hydrogen bond donating groups for their inhibitory activity researchgate.net.
The table below outlines the general workflow and components of a QSAR study that could be applied to this compound derivatives.
| QSAR Modeling Step | Description | Example Techniques / Descriptors |
| 1. Data Collection | Compile a set of this compound analogs with measured biological activity. | Training set (e.g., 20-30 compounds), Test set (e.g., 5-10 compounds). |
| 2. Descriptor Generation | Calculate numerical values representing the physicochemical properties of each molecule. | 2D Descriptors (Topological, Constitutional), 3D Descriptors (Steric, Electronic). |
| 3. Model Construction | Develop a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |
| 4. Model Validation | Assess the statistical significance and predictive power of the model. | Cross-validation (q²), Correlation coefficient (r²), External validation on a test set. |
By applying such QSAR modeling approaches, researchers can systematically explore the chemical space around the this compound scaffold to design new compounds with potentially enhanced therapeutic properties.
Computational Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-Morpholino-5-nitrobenzamide, and a biological target, typically a protein or enzyme.
Molecular docking simulations can elucidate the binding mode of this compound within the active site of a target protein. These simulations predict the conformation of the ligand and its non-covalent interactions with the amino acid residues of the target. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the morpholine (B109124) and nitro groups of the compound can participate in hydrogen bonding, while the benzamide (B126) core can engage in hydrophobic and aromatic stacking interactions.
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. Studies on similar nitrobenzamide derivatives have demonstrated their potential to bind effectively to various enzymes. nih.gov
Below is a hypothetical data table illustrating the predicted binding affinities and key interactions of this compound with a hypothetical enzyme target, based on typical outputs from molecular docking studies.
| Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Hypothetical Kinase | -8.5 | LYS76, GLU91 | Hydrogen Bond |
| VAL23, ILE89 | Hydrophobic | ||
| PHE163 | Pi-Pi Stacking | ||
| Hypothetical Hydrolase | -7.9 | ASP124, SER195 | Hydrogen Bond |
| TRP84, LEU99 | Hydrophobic |
This table is illustrative and based on computational predictions.
A crucial aspect of validating computational models is the correlation of in silico predictions with experimental data. The predicted binding affinities from molecular docking studies can be compared with experimentally determined enzyme inhibition data, such as the half-maximal inhibitory concentration (IC50). A strong correlation between lower (more negative) binding energies and lower IC50 values suggests that the computational model accurately predicts the binding of the compound to the target enzyme. This correlation is vital for establishing a reliable structure-activity relationship (SAR).
Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the conformational dynamics and stability of the ligand-protein complex. For this compound, an MD simulation could reveal how the compound and the enzyme's active site adapt to each other, the stability of the predicted binding pose, and the role of solvent molecules in the interaction. Analysis of parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time can indicate the stability of the complex.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. jocpr.com For this compound, these calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. These calculations can help in understanding the molecule's reactivity and its potential to participate in chemical reactions, which is crucial for predicting its metabolic fate and potential for covalent interactions with biological targets.
| Quantum Chemical Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Relates to electron-donating ability |
| LUMO Energy | -2.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity |
| Dipole Moment | 5.2 D | Influences solubility and binding |
This table is illustrative and based on computational predictions.
In Silico Prediction of Theoretical Pharmacokinetic Attributes and Druglikeness
In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, as well as its "druglikeness." These predictions are based on the molecule's structural features and physicochemical properties. For this compound, these tools can assess its compliance with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. nih.gov This rule suggests that a compound is more likely to be orally active if it has a molecular weight of less than 500, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated logP (a measure of lipophilicity) of less than 5. Such predictions are valuable in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.
| Pharmacokinetic Parameter | Predicted Value/Assessment |
| Molecular Weight | 251.24 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Calculated logP | 1.8 |
| Lipinski's Rule of Five | Compliant |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeation | Low |
This table is illustrative and based on computational predictions.
Synergistic Application of Computational and Experimental Data in Compound Design
The true power of computational chemistry is realized when it is used in synergy with experimental research. Computational predictions can guide the design and synthesis of new analogues of this compound with improved properties. For example, if docking studies suggest that a particular modification to the molecule could enhance its binding to a target, this analogue can be synthesized and tested experimentally. The experimental results can then be used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that can significantly accelerate the development of new and more effective compounds.
Preclinical in Vitro Pharmacological Investigations
Studies on Cellular Permeability and Intracellular Accumulation
No experimental data from in vitro studies on the cellular permeability or intracellular accumulation of 2-Morpholino-5-nitrobenzamide is currently available. Key parameters such as apparent permeability coefficients (Papp) have not been reported for this compound.
Assessment of Genotoxicity and Mutagenicity in Relevant Cell Systems
Specific genotoxicity and mutagenicity studies for this compound using relevant cell systems (e.g., Ames test, comet assay) have not been reported in the scientific literature.
However, it is well-established that compounds containing a nitroaromatic group can exhibit mutagenic and genotoxic properties nih.gov. The genotoxicity of such chemicals is often dependent on the metabolic reduction of the nitro group to reactive intermediates that can interact with DNA nih.govnih.gov. This mechanism has been observed for various nitrated compounds in both bacterial and mammalian cell systems, where bioactivation can lead to effects such as DNA strand breaks, gene mutations, and chromosomal aberrations nih.govnih.gov. Without direct experimental data, the potential for this compound to undergo similar bioactivation remains theoretical.
Advanced Derivatization and Functionalization Approaches for 2 Morpholino 5 Nitrobenzamide
The 2-morpholino-5-nitrobenzamide scaffold serves as a versatile platform for advanced chemical modifications aimed at enhancing its therapeutic potential and enabling its use as a sophisticated research tool. Through targeted derivatization and functionalization, it is possible to modulate the compound's biological activity, improve its delivery to specific cellular compartments, and develop probes for bioimaging and molecular studies.
Theoretical Applications and Future Research Trajectories
Role as a Privileged Scaffold or Building Block in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new drugs. e3s-conferences.org The morpholine (B109124) ring, a key component of 2-Morpholino-5-nitrobenzamide, is widely regarded as a privileged structure in medicinal chemistry. nih.gov Its inclusion in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. nih.gov The morpholine moiety is found in numerous approved drugs and biologically active compounds, highlighting its importance as a building block. nih.gov
Similarly, the benzamide (B126) core is a fundamental structural unit in a vast array of pharmaceuticals with diverse therapeutic applications. Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component for designing molecules that can effectively interact with biological targets. Nitroaromatic compounds are also recognized as important building blocks in the synthesis of pharmaceutically relevant molecules.
The combination of these three motifs in this compound suggests its potential as a novel scaffold or a versatile building block for the creation of compound libraries for high-throughput screening. By modifying the substituents on the benzamide ring or the morpholine moiety, a diverse range of analogs can be synthesized and evaluated for various biological activities.
Potential for Developing Novel Therapeutic Agents
The structural features of this compound suggest its potential as a precursor for the development of new therapeutic agents across several disease areas. Both morpholine and benzamide derivatives have a rich history in medicinal chemistry, with numerous examples of compounds exhibiting significant biological activity.
Anticancer Potential: The morpholine ring is present in several anticancer agents. For instance, the dual PI3K/mTOR inhibitor, GDC-0980 (Apitolisib), contains a morpholine group. Derivatives of 2-morpholinobenzoic acids have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in oncogenesis. acs.org Furthermore, certain nitrobenzamide derivatives have been explored as hypoxia-activated prodrugs for cancer therapy.
Antimicrobial and Other Activities: Morpholine and benzamide derivatives have also been investigated for their antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.net For example, some benzimidazole-morpholine derivatives have been synthesized and evaluated as dual-acting inhibitors of enzymes like acetylcholinesterase and monoamine oxidase. tandfonline.com
The following table summarizes the therapeutic potential of representative compounds containing morpholine or benzamide moieties, illustrating the diverse range of biological activities associated with these scaffolds.
| Compound Class | Example | Therapeutic Area | Reported Biological Activity |
| Morpholine-containing | GDC-0980 (Apitolisib) | Oncology | Dual PI3K/mTOR inhibitor |
| Reboxetine | Neurology | Selective norepinephrine (B1679862) reuptake inhibitor | |
| Linezolid | Infectious Diseases | Antibiotic (oxazolidinone class) | |
| Benzamide-containing | Remoxipride | Neurology | Antipsychotic (D2 receptor antagonist) |
| Entinostat | Oncology | Histone deacetylase (HDAC) inhibitor | |
| Metoclopramide | Gastroenterology | Antiemetic and prokinetic agent | |
| Nitrobenzamide-related | CB1954 (tretazicar) | Oncology | DNA cross-linking agent (prodrug) |
Given these precedents, this compound could serve as a valuable starting point for the design and synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and neurology, among other fields.
Design of Advanced Diagnostic Radiotracers and Imaging Agents
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that utilize radiotracers to visualize and quantify biological processes in vivo. The design of effective radiotracers is a critical aspect of nuclear medicine.
The nitro group in this compound makes it an intriguing candidate for the development of hypoxia imaging agents. Hypoxia, or low oxygen concentration, is a characteristic feature of many solid tumors and is associated with resistance to therapy and poor prognosis. Nitroaromatic compounds, particularly 2-nitroimidazoles, can be reductively activated under hypoxic conditions, leading to their trapping within hypoxic cells. This principle has been successfully applied in the development of PET radiotracers for imaging tumor hypoxia, such as [¹⁸F]FMISO and [¹⁸F]FAZA.
Theoretically, by incorporating a positron-emitting radionuclide (e.g., Fluorine-18) or a gamma-emitting radionuclide (e.g., Technetium-99m) into the this compound structure, it may be possible to create a novel radiotracer for imaging hypoxia or other biological targets. The morpholine and benzamide components could be modified to optimize the pharmacokinetic properties of the radiotracer, such as its uptake, distribution, and clearance from the body.
Exploration of New Biological Targets and Pathways
The unique combination of structural motifs in this compound may enable it to interact with novel biological targets or modulate cellular pathways in ways that have not been previously explored. The morpholine ring can influence a molecule's conformation and interactions with protein binding sites. The nitrobenzamide core provides a rigid scaffold that can be functionalized to probe specific molecular recognition events.
Derivatives of this compound could be used as chemical probes to investigate the function of uncharacterized proteins or to elucidate the mechanisms of complex signaling pathways. For example, screening a library of this compound analogs against a panel of kinases, proteases, or other enzyme families could lead to the identification of novel inhibitors with high selectivity. Furthermore, the nitro group could be utilized in photoaffinity labeling experiments to covalently link the molecule to its biological target, facilitating target identification and validation.
Some known biological targets of compounds containing morpholine or benzamide structures are listed below, suggesting potential avenues for investigation with this compound derivatives.
Enzymes:
Phosphoinositide 3-kinases (PI3Ks)
Mammalian target of rapamycin (B549165) (mTOR)
Histone deacetylases (HDACs)
Monoamine oxidases (MAOs)
Acetylcholinesterase (AChE)
Cyclooxygenases (COX)
Receptors:
Dopamine receptors
Serotonin receptors
Other Proteins:
Cereblon (CRBN)
Integration of Interdisciplinary Methodologies for Comprehensive Investigation
A thorough investigation of the potential of this compound and its derivatives would greatly benefit from an integrated, interdisciplinary approach that combines computational and experimental methodologies.
Computational Approaches:
Molecular Docking and Virtual Screening: Computational models can be used to predict how derivatives of this compound might bind to the active sites of various biological targets. This can help prioritize the synthesis of compounds with the highest likelihood of being active.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound analogs with their biological activities, providing insights for the design of more potent and selective compounds.
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.
Experimental Approaches:
Synthesis and Chemical Characterization: The development of efficient synthetic routes to this compound and its analogs is a crucial first step.
In Vitro Biological Assays: A wide range of biochemical and cell-based assays can be used to evaluate the biological activity of the synthesized compounds against specific targets and in relevant disease models.
Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structures of this compound derivatives in complex with their biological targets, providing detailed insights into their mechanism of action.
By combining these computational and experimental approaches, researchers can accelerate the exploration of this compound as a promising scaffold for the development of new therapeutic and diagnostic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Morpholino-5-nitrobenzamide derivatives, and what reagents are critical for their preparation?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzylamines and 2-morpholino-5-nitrobenzoic acid derivatives. Key reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents, with DMAP (4-dimethylaminopyridine) as a catalyst. For example, N-(4-Methoxybenzyl)-2-morpholino-5-nitrobenzamide was synthesized using these reagents in dichloromethane, followed by purification via column chromatography (yield: 88.0%) . Alternative routes may involve nitrobenzamide intermediates prepared via nitration of benzoyl chloride derivatives (e.g., using HNO₃/H₂SO₄) .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural confirmation. For instance, ¹H NMR spectra of N-(4-Methylthiobenzyl)-2-morpholino-5-nitrobenzamide revealed distinct aromatic proton signals at δ 8.3–7.2 ppm, while HR-MS confirmed the molecular ion peak at m/z 398.1122 (calculated: 398.1125) . X-ray crystallography (e.g., SHELXL refinement) can resolve ambiguous stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize coupling reaction efficiency for this compound derivatives?
- Methodological Answer : Reaction efficiency depends on solvent polarity, catalyst ratios, and temperature. Dichloromethane or THF are preferred solvents due to their compatibility with carbodiimide coupling agents. Increasing the molar ratio of EDCI:HOBt (e.g., 1.2:1.2 equivalents) improves yields by minimizing side reactions. For acid-sensitive substrates, TBAF (tetrabutylammonium fluoride) can deprotect tert-butyldimethylsilyl (TBS) groups post-coupling . Parallel optimization using Design of Experiments (DoE) can identify critical parameters .
Q. How should discrepancies in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Contradictions between NMR/HR-MS data and proposed structures require cross-validation. For example, unexpected NOE (Nuclear Overhauser Effect) signals in NOESY spectra may indicate incorrect regiochemistry. Crystallographic refinement (e.g., via SHELXL) provides definitive structural proof . If crystallography is impractical, computational modeling (DFT or MD simulations) can predict spectral patterns and validate assignments .
Q. What strategies exist for evaluating the biological activity of morpholino-substituted benzamides?
- Methodological Answer : Prioritize in vitro assays targeting hypothesized mechanisms (e.g., tubulin polymerization inhibition for antitumor activity). For derivatives like N-(4-Methoxybenzyl)-2-morpholino-5-nitrobenzamide, IC₅₀ values against cancer cell lines (e.g., MCF-7) are determined via MTT assays . To mitigate off-target effects in in vivo studies, use morpholino-specific controls (e.g., mismatch oligos) and validate target engagement via Western blotting .
Data Analysis & Experimental Design
Q. How can researchers design experiments to assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological matrices (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC-UV at 254 nm over 24–72 hours. For hydrolytic stability, compare half-lives in acidic (pH 2.0) vs. neutral conditions. Mass spectrometry identifies degradation products, such as nitro group reduction or morpholine ring oxidation .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to predict logP, solubility, and metabolic stability. Software like SwissADME or Schrödinger’s QikProp can estimate bioavailability and cytochrome P450 interactions. Molecular docking (e.g., AutoDock Vina) screens for potential binding to targets like tubulin or kinase domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
